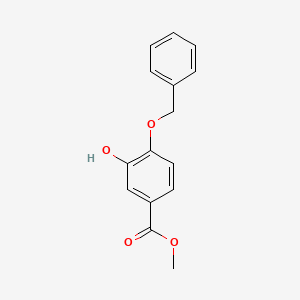

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

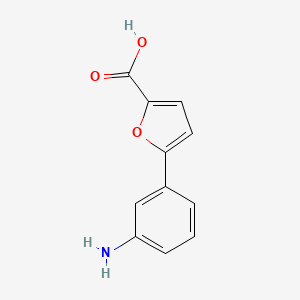

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H10O5 . It is a derivative of 2H-Chromene, an important class of heterocyclic compounds with versatile biological profiles .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various methods. One such method involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . Another method involves the reduction of ethyl 2-oxo-2H-chromene-3-carboxylate with sodium borohydride and then aminolyzing the products with triethylenetetramine .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The InChI code for this compound is 1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3 .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied, and it was found that the reaction afforded hydrazide 2, which has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 234.21 g/mol . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .Applications De Recherche Scientifique

Anticorrosive Properties

Ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates have been found to exhibit significant anticorrosive properties. Specifically, they are efficient in inhibiting hydrochloric acid corrosion of mild steel at low concentrations, suggesting potential applications in metal protection and corrosion prevention (Shcherbakov et al., 2014).

Synthesis of Novel Compounds

Research has demonstrated the utility of this compound in synthesizing a variety of novel chemical structures. For instance, it has been used in the Knoevenagel condensation process to produce 3-(trifluoroacetyl)coumarins and 2H-chromene-3-carboxylates, which have various applications in organic synthesis and medicinal chemistry (Chizhov et al., 2008); (Sairam et al., 2015).

Antibacterial Activities

Ethyl 2-oxo-2H-chromene-3-carboxylate has been studied for its potential in antimicrobial applications. It has been used in the preparation of metal complexes that exhibit significant antibacterial activities against pathogenic bacteria, particularly those isolated from wound infections (Hassan, 2014).

Crystal Structures and Molecular Studies

There have been extensive studies on the crystal structures and molecular conformations of derivatives of ethyl 2-oxo-2H-chromene-3-carboxylate. These studies contribute to a better understanding of the chemical and physical properties of such compounds, which can be crucial for their practical applications in various fields (Gomes et al., 2019).

Anticancer Research

Research has also explored the potential anticancer properties of derivatives of ethyl 2-oxo-2H-chromene-3-carboxylate. For example, some derivatives have been found to mitigate drug resistance in cancer cells, suggesting their potential in developing new anticancer therapies (Das et al., 2009).

Synthesis of Heterocyclic Compounds

Ethyl 2-oxo-2H-chromene-3-carboxylate is also used in the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry and drug development. For instance, its reactions with hydrazine hydrate lead to the formation of useful intermediates for synthesizing several heterocyclic compounds and hydrazones (Abdel‐Aziz et al., 2013).

Photoluminescence Studies

Studies on the photoluminescence properties of ethyl coumarin-3-carboxylate derivatives, including ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate, have shown potential for applications in materials science, particularly in the development of luminescent materials (Song et al., 2014).

Orientations Futures

The future directions of research on Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate could involve exploring its potential biological activities and developing new synthetic methods. For instance, the use of green solvents and catalysts in the synthesis of 2H/4H-chromene derivatives is a promising area of research .

Mécanisme D'action

Target of Action

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin . Coumarins are known to have a broad spectrum of biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . .

Mode of Action

Coumarin derivatives are known to interact with various biological targets due to their diverse pharmacophoric groups .

Biochemical Pathways

Coumarin derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Coumarin derivatives are known to have a broad spectrum of biological activities .

Analyse Biochimique

Biochemical Properties

It is known that this compound plays a role in various biochemical reactions .

Cellular Effects

The effects of Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate on various types of cells and cellular processes are currently being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently being investigated. This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Research on the dosage effects of this compound in animal models is ongoing. This includes studies on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently being studied. This includes research on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studies on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being investigated. This includes research on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

ethyl 6-hydroxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGYMCHQKAJEOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)O)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone](/img/structure/B2680861.png)

![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2680865.png)

![6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680869.png)

![3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzonitrile](/img/structure/B2680872.png)

![Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2680877.png)

![ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2680882.png)